Piperazine N-Substituent Linker Length Differentiation
The target compound possesses a 2-phenylethyl group on the piperazine nitrogen (two-carbon ethyl linker between piperazine and terminal phenyl), conferring approximately 1.5–2.0 Å greater spatial reach of the terminal aromatic ring compared to benzyl-substituted analogs, and approximately 2.5–3.0 Å greater reach compared to directly N-phenyl-substituted analogs. This is a quantifiable structural parameter with known pharmacological consequences: in the 5-HT3 receptor ligand series, extending the N-substituent from methyl (one carbon) to longer alkyl chains modulated Ki values by over 30-fold [1]. The closest commercially available comparator, 4-(4-Benzyl-1-piperazinyl)-6-methyl-5-phenylthieno(2,3-D)pyrimidine (C24H24N4S, MW 400.54), differs from the target by a benzyl group (one-carbon linker) instead of phenylethyl (two-carbon linker) and by the presence of a 6-methyl group [2].
| Evidence Dimension | Piperazine N-substituent linker atom count between piperazine nitrogen and terminal phenyl ring centroid |
|---|---|
| Target Compound Data | 2 carbon atoms (ethyl linker); estimated N-to-phenyl centroid distance approximately 5.1–5.8 Å |
| Comparator Or Baseline | 4-(4-Benzyl-1-piperazinyl)-6-methyl-5-phenylthieno(2,3-D)pyrimidine: 1 carbon atom (methyl linker); N-to-phenyl centroid distance approximately 3.8–4.3 Å. 4-(4-Methyl-1-piperazinyl) analog (compound 31 series): 1 carbon atom (methyl); Ki(5-HT3) = 33 nM. 4-(4-Phenyl-1-piperazinyl) analog: 0 carbon atoms (direct N-phenyl); even shorter reach. |
| Quantified Difference | Target compound has 1 additional rotatable C–C bond in the linker; estimated 1.3–1.5 Å greater spatial extension of the terminal phenyl. In the 5-HT3 series, a change from methyl to hydrogen on piperazine nitrogen produced a Ki shift from 33 nM to >1,000 nM in certain scaffolds [1]. |
| Conditions | Structural comparison based on molecular geometry; SAR context from 5-HT3 receptor binding assays using rat cortical membranes with [3H]granisetron as radioligand [1]. |
Why This Matters
The linker length directly governs the spatial positioning of the terminal aromatic ring within the receptor binding pocket, and published SAR shows this parameter can alter binding affinity by over one order of magnitude—making linker length a non-interchangeable procurement criterion.
- [1] Modica, M.N., Romeo, G., Salerno, L., Pittalà, V., Siracusa, M.A., Mereghetti, I., Cagnotto, A., Mennini, T., Gáspár, R., Gál, A., Falkay, G., Palkó, M., Maksay, G., Fülöp, F. Synthesis and binding properties of novel selective 5-HT3 receptor ligands. Bioorganic & Medicinal Chemistry, 2004, 12(14), 3891–3901. View Source
- [2] Sigma-Aldrich. 4-(4-Benzyl-1-piperazinyl)-6-methyl-5-phenylthieno(2,3-D)pyrimidine, CAS 374693-43-3, Product Number R851132. Sigma-Aldrich Product Catalog. View Source
